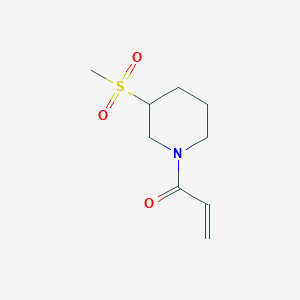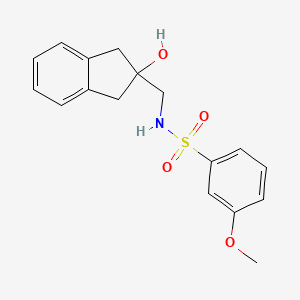![molecular formula C25H23ClF3N3O4 B2443498 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(3-methoxyphenyl)methyl]propanediamide CAS No. 478077-72-4](/img/structure/B2443498.png)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(3-methoxyphenyl)methyl]propanediamide
カタログ番号 B2443498
CAS番号:
478077-72-4
分子量: 521.92
InChIキー: XOHYNDHROHINFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyridine ring which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The compound has a complex structure with a pyridine ring attached to a trifluoromethyl group (-CF3), a chloro group (-Cl), and a propanediamide group with two methoxyphenylmethyl groups attached to the nitrogen atoms .科学的研究の応用
Synthesis and Structural Investigations
Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates
- A study explored the synthesis of trifluoromethyl-substituted aminopyrroles using a trifluoromethyl-containing building block and the 2H-azirine ring expansion strategy. The primary products could be further transformed into various alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, revealing the compound's utility in complex synthesis processes (Khlebnikov et al., 2018).
Inhibitors of NF-kappaB and AP-1 Gene Expression
- Research on N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide highlighted its role as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. Structure-activity relationship studies aimed at improving oral bioavailability provided insights into the critical structural components for activity, offering potential applications in gene expression modulation (Palanki et al., 2000).
Identification of Glycine Transporter 1 Inhibitor
- A compound structurally related to the chemical was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. The study's findings on its pharmacokinetics profile and its impact on glycine concentration in cerebrospinal fluid highlight the compound's potential in neurological and psychiatric disorder therapies (Yamamoto et al., 2016).
Chemical Properties and Reactions
Alcoholysis of Trifluoromethyl Groups
- An investigation into the reactions of trifluoromethyl groups attached to the pyridine ring, specifically focusing on trifluoroethoxylation and methoxylation, offers insights into the chemical behavior and potential reaction pathways of related compounds, paving the way for designing novel chemical synthesis routes (Qian & Liu, 1996).
Pyridine-Anchored Co-adsorbents in Solar Cells
- A study on pyridine-anchor co-adsorbents, specifically N,N′-bis((pyridin-2-yl)methylene)-p-phenylenediimine, showcased its efficiency in dye-sensitized solar cells. The research highlights the compound's role in overcoming absorption deficiencies, competitive light absorption, and its impact on charge recombination and electron lifetime, indicating potential applications in renewable energy technologies (Wei et al., 2015).
Material Science and Electropolymerization
Electropolymerization of Dithienylpyridines
- Research on the electropolymerization of 3,5-dithienylpyridines, their complexes, and N-methylpyridinium cations provides valuable data on the creation of new electrochromic polymers. The study's insights into the electrochemical stability of these polymers offer potential applications in material science and electronic device fabrication (Krompiec et al., 2008).
Soluble Polyimides with Optical and Dielectric Properties
- Novel fluorinated polyimides derived from the related diamine monomers exhibited remarkable solubility, thermal stability, and low dielectric constants. These materials' properties, such as their optical clarity and mechanical strength, highlight their potential applications in advanced electronics and aerospace industries (Guan et al., 2014).
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(3-methoxyphenyl)methyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClF3N3O4/c1-35-18-7-3-5-15(9-18)12-31-23(33)21(22-20(26)11-17(14-30-22)25(27,28)29)24(34)32-13-16-6-4-8-19(10-16)36-2/h3-11,14,21H,12-13H2,1-2H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHYNDHROHINFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(3-methoxyphenyl)methyl]propanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![(2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2443416.png)

![6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2443419.png)
![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)

![N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2443427.png)
![4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2443428.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2443430.png)
![N1-(2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2443432.png)
![N-(2-methoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443433.png)


![N-(1-cyanobutan-2-yl)-5-formylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2443437.png)